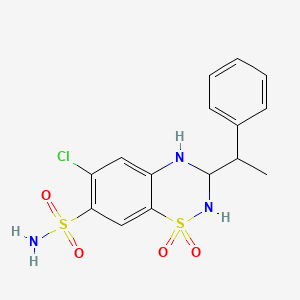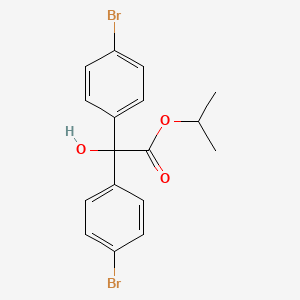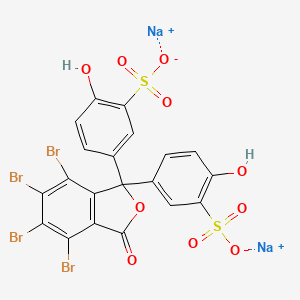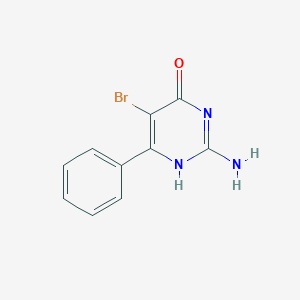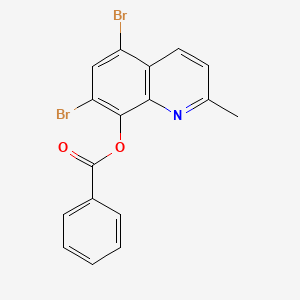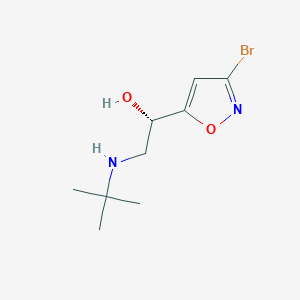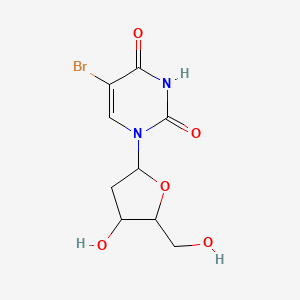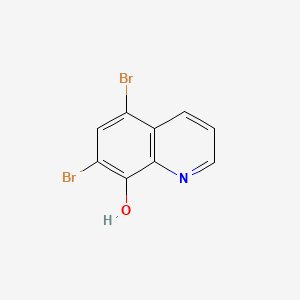
苄丝肼
描述
Benserazide is a medication used to treat Parkinson’s disease, parkinsonism, and restless leg syndrome . It is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor, which is unable to cross the blood–brain barrier . It is on the World Health Organization’s List of Essential Medicines .
Synthesis Analysis
A synthetic method for an intermediate of benserazide hydrochloride involves taking DL-serine and thionyl chloride as initial raw materials, reacting to generate methyl-DL-serine hydrochloride, concentrating the reaction solution to dry, so as to obtain serine methyl ester . This preparation method is high in yield, low in cost, short in reaction period, environment-friendly and suitable for industrialized production .
Molecular Structure Analysis
The molecular formula of Benserazide is C10H15N3O5 . Its average mass is 257.243 Da and its mono-isotopic mass is 257.101166 Da .
Chemical Reactions Analysis
Benserazide is a non-competitive inhibitor by enzyme kinetic studies . A molecular docking study with benserazide and its analogs indicated that a novel putative allosteric binding site was involved .
Physical And Chemical Properties Analysis
Benserazide has a molecular weight of 257.24 g/mol . It is a carbohydrazide, a member of catechols, a primary amino compound, and a primary alcohol .
科学研究应用
Cancer Research: Hexokinase Inhibition
Benserazide has been identified as a promising inhibitor of hexokinase 2 (HK2), an enzyme that is overexpressed in most cancer cells. This overexpression is particularly notable in rapidly growing and drug-resistant tumors, making HK2 a target for molecularly targeted therapy .
Medicinal Chemistry: Schiff Base Applications
In the field of medicinal chemistry, Benserazide-containing imine moieties have been synthesized and characterized. Schiff bases, which include these compounds, are of interest due to their applications in chemical synthesis and as potential therapeutic agents .
Anticancer Effects: Cystathionine Beta-Synthase Inhibition
As an inhibitor of cystathionine beta-synthase (CBS), Benserazide potentially enhances the anticancer effects of drugs like paclitaxel. It does this by inhibiting the S-sulfhydration of SIRT1 and the HIF1-α/VEGF pathway, which are involved in cancer progression .
Melanoma Treatment: PKM2 Inhibition
Benserazide has been discovered as a novel inhibitor targeting pyruvate kinase M2 (PKM2) for melanoma treatment. By binding to and blocking PKM2 enzyme activity, it inhibits aerobic glycolysis and concurrently up-regulates oxidative phosphorylation (OXPHOS), which can suppress cancer metastasis .
作用机制
Target of Action
Benserazide primarily targets the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase) . This enzyme is responsible for the conversion of levodopa into dopamine . Benserazide also targets Cystathionine beta-synthase (CBS) , an enzyme responsible for producing endogenous hydrogen sulfide (H2S), which plays a significant role in promoting tumor growth, invasiveness, and metastatic potential .
Mode of Action
Benserazide acts as a decarboxylase inhibitor . It inhibits the peripheral conversion of levodopa to dopamine . This is significant because it prevents the formation of dopamine from levodopa in extracerebral tissues, thereby minimizing the occurrence of extracerebral side effects . Benserazide cannot cross the blood-brain barrier itself, allowing dopamine to build up solely in the brain . As a CBS inhibitor, benserazide binds to and blocks the CBS protein, reducing the release of H2S .
Biochemical Pathways
Benserazide affects the dopamine synthesis pathway by inhibiting the conversion of levodopa to dopamine in peripheral tissues . In cancer cells, it inhibits the S-sulfhydration of SIRT1 and the HIF1-α/VEGF pathway . This results in the downregulation of HIF-1α, VEGF-A, VEGF-C, and VEGF-D proteins expression levels .
Pharmacokinetics
The half-life of benserazide is documented as 1.5 hours
Result of Action
The primary result of benserazide’s action is the reduction of side effects associated with levodopa therapy in Parkinson’s disease . By inhibiting the peripheral conversion of levodopa to dopamine, it minimizes side effects like nausea, vomiting, or even cardiac arrhythmias . In cancer cells, benserazide has been shown to enhance the anticancer effects of paclitaxel, reducing cell viability, cell migration and invasion, as well as diminishing angiogenic and lymphangiogenic capabilities .
Action Environment
The action of benserazide can be influenced by various environmental factors. For instance, changes in dietary habits and body weight, as well as gastrointestinal (GI) dysfunction, can result in unpredictable motor fluctuations and dyskinesias in Parkinson’s disease patients . Managing diet and protein intake with proper education and monitoring may reduce complications associated with these diets such as dyskinesias and unintentional weight loss .
安全和危害
未来方向
Benserazide has been identified as a novel inhibitor targeting PKM2 for melanoma treatment . It has been found to directly bind to and block PKM2 enzyme activity, leading to inhibition of aerobic glycolysis concurrent up-regulation of OXPHOS . This suggests that benserazide may have potential therapeutic applications beyond its current use in treating Parkinson’s disease .
属性
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDCRGUHNALGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022651 | |
| Record name | Benserazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy. | |
| Record name | Benserazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Benserazide | |
CAS RN |
322-35-0 | |
| Record name | Benserazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benserazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benserazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENSERAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




